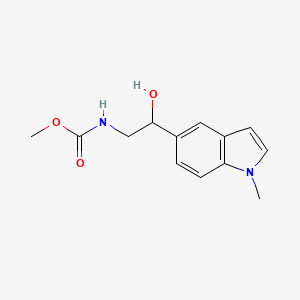

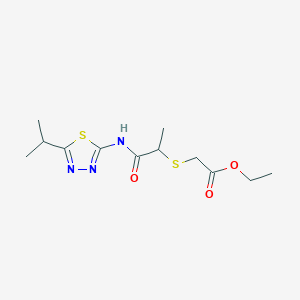

6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one" is a complex molecule that likely exhibits biological activity given its structural features, such as the piperidine and pyrimidine moieties. Piperidine is a common structural motif in many pharmaceuticals, and its derivatives are known for a wide range of biological activities. Pyrimidine is another important moiety that is part of several biologically active compounds and drugs.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the carbonyl ene cyclization of aldehydes catalyzed by Lewis acid can afford trans piperidines with high diastereoselectivity . Alternatively, Prins cyclization can yield cis piperidines . Moreover, a one-step synthesis approach involving three-component condensation can be used to synthesize substituted piperidines . In the context of the compound , these methods could potentially be adapted or serve as inspiration for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite diverse. For example, 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives have been synthesized and evaluated, showing high affinity for certain receptors . The stereochemistry of such compounds is crucial, as evidenced by the synthesis of 2,6-diaryl-3-(arylthio)piperidin-4-ones, where the orientation of substituents affects the overall conformation of the molecule . The molecular structure of the compound would likely exhibit similar considerations regarding stereochemistry and conformation.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involves a reaction with 2-chloro-5-chloromethylpyridine . Additionally, piperidinium salts can form through reactions with other compounds, as seen in the formation of a 2:1 salt-type adduct with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione . The compound "this compound" could potentially undergo similar reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For example, the crystal structure of certain piperidine derivatives can provide insights into their conformation and potential intermolecular interactions . The presence of substituents and their orientation can affect properties such as solubility, melting point, and reactivity . The compound would likely have its own unique set of physical and chemical properties determined by its specific molecular structure.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Synthesis, Estrogen Receptor Binding Affinity, and Molecular Docking of Pyrimidine-Piperazine-Chromene and -Quinoline Conjugates : This study involved synthesizing substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and quinoline derivatives. These compounds showed promising anti-proliferative activities against human breast cancer and kidney cell lines. Molecular docking indicated good binding affinity with Bcl-2 protein, suggesting potential for cancer therapy research (Parveen et al., 2017).

Antitumor Agents Development

Synthesis of Some 1,3,8-trisubstituted Pyrimido[4,5-c][2,7]-naphthyridin-6-ones as Potential Antitumor Agents : The research highlighted the synthesis of tricyclic, angular 1,3,8-trisubstituted pyrimido[4,5-c][2,7]naphthyridin-6-ones, showing inhibitory effects on leukemia L1210 cells. This indicates a pathway for developing new antitumor agents (Gangjee et al., 1984).

Antibiotics Oxidation and Deactivation

Oxidation of Antibiotics during Water Treatment with Potassium Permanganate : This study explored how widely used antibiotics are oxidized by potassium permanganate during water treatment processes. It provided insights into reaction products and pathways, suggesting permanganate as an effective agent for reducing pharmaceutical activity in water treatment, which is crucial for environmental health and safety (Hu et al., 2011).

Antimycobacterial Activity

Discovery of Antimycobacterial Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis approach was utilized to create spiro-piperidin-4-ones, which were evaluated for their activity against Mycobacterium tuberculosis. One compound showed significant in vitro and in vivo activity, presenting a promising avenue for tuberculosis treatment research (Kumar et al., 2008).

Propriétés

IUPAC Name |

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-23-13-22-17(10-19(23)25)24-7-5-14(6-8-24)11-26-18-9-16(20-12-21-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJPSCEVGORMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)